3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide
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Overview
Description
This compound is a complex organic molecule with a quinazoline core. Its systematic name is quite a mouthful, so let’s break it down:
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Quinazoline Core: : The central structure consists of a quinazoline ring, which is a bicyclic heterocycle containing two fused six-membered rings. Quinazolines have diverse biological activities and are found in various natural products and pharmaceuticals.
- Functional Groups:
2-Methoxyethyl Group: Attached to the quinazoline core, this group contains an ether linkage (O-CH₂-CH₃) and provides solubility and stability.
Pyridin-3-ylmethyl Group: The pyridine ring (C₅H₅N) is connected to the quinazoline core via a methyl group. Pyridine derivatives often exhibit interesting pharmacological properties.
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Carboxamide Functionality: : The carboxamide group (CONH₂) is essential for biological interactions and acts as a hydrogen bond donor/acceptor.
Preparation Methods
The synthesis of this compound involves several steps, including the construction of the quinazoline core and subsequent functionalization. Here are some synthetic routes:
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Suzuki–Miyaura Coupling: : One common method involves coupling an aryl boronic acid (or boronate ester) with a halopyridine derivative using palladium catalysis . This reaction forms the pyridin-3-ylmethyl group.
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Oxidation and Sulfanylation: : The sulfanylidene group (S=) can be introduced through oxidation of a thioether precursor. For example, treatment with sulfur or a sulfenyl chloride followed by oxidation yields the desired compound.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an anticancer agent due to the quinazoline scaffold.
Neuroscience: Explore its effects on neuronal pathways.
Drug Development: Assess its pharmacokinetics and toxicity.
Mechanism of Action
Targets: Identify molecular targets (e.g., kinases, receptors) affected by this compound.
Pathways: Investigate signaling pathways modulated by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related quinazoline derivatives.
Similar Compounds: Include other quinazolines with similar structures and biological activities.
Properties
Molecular Formula |
C18H18N4O3S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C18H18N4O3S/c1-25-8-7-22-17(24)14-5-4-13(9-15(14)21-18(22)26)16(23)20-11-12-3-2-6-19-10-12/h2-6,9-10H,7-8,11H2,1H3,(H,20,23)(H,21,26) |
InChI Key |
WIALYBQFUGAKSW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CN=CC=C3)NC1=S |
Origin of Product |
United States |
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